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molecular formula C13H10ClNO2S B8292952 3-[(3-Chlorophenyl)thiomethyl]-2-pyridinecarboxylic acid

3-[(3-Chlorophenyl)thiomethyl]-2-pyridinecarboxylic acid

Cat. No. B8292952
M. Wt: 279.74 g/mol
InChI Key: HXMPCYVYSUJYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130229

Procedure details

N-Methoxymethylamine (1.05 g) was dissolved in THF-water (25:1, 5 ml) with anhydrous K2CO3 (1.5 g), and the solution was stirred at room temperature for 30 minutes. It was then transferred by syringe into a flask containing 3-[(3-chlorophenyl)thiomethyl]-2-pyridinecarboxylic acid (2.0 g, 7.16 mmol) in a mixture of THF (3 ml), DMF (2 ml) and NMM (0.5 ml). HOBT (180 mg, 1.33 mmol) and EDCI (255 mg, 1.33 mmol) were added at 0° C. and the mixture was then stirred 28 hours at room temperature. The reaction mixture was diluted with water and extracted with EtOAc. The extracts were washed with brine, dried (Na2SO4), filtered and concentrated. The product was chromatographed on silica in 2%MeOH/CH2Cl2 and afforded 200 mg of 3-[(3-chlorophenyl)thiomethyl)]-N-methoxy-N-methyl-2-pyridinecarboxamide; MS (EI, M)=292; MS (CI, M+H)=293.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mg
Type
reactant
Reaction Step Three
Name
Quantity
255 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[CH2:3][NH2:4].[C:5]([O-])([O-])=[O:6].[K+].[K+].ClC1C=C(SC[C:20]2[C:21]([C:26]([OH:28])=O)=[N:22][CH:23]=[CH:24][CH:25]=2)C=CC=1.CN1CCOCC1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>C1COCC1.O.C1COCC1.O.CN(C=O)C>[CH3:5][O:6][N:4]([CH3:3])[C:26]([C:21]1[CH:20]=[CH:25][CH:24]=[CH:23][N:22]=1)=[O:28] |f:1.2.3,8.9|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
COCN
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)SCC=1C(=NC=CC1)C(=O)O
Step Three
Name
Quantity
180 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
255 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Step Four
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then transferred by syringe into a flask
STIRRING
Type
STIRRING
Details
the mixture was then stirred 28 hours at room temperature
Duration
28 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was chromatographed on silica in 2%MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CON(C(=O)C1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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